Zipalertinib

Description

CLN-081 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

pan-mutation-selective EGFR tyrosine kinase inhibito

Structure

3D Structure

Properties

IUPAC Name |

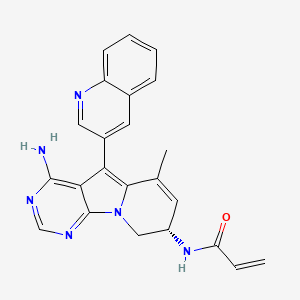

N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c1-3-18(30)28-16-8-13(2)21-19(15-9-14-6-4-5-7-17(14)25-10-15)20-22(24)26-12-27-23(20)29(21)11-16/h3-10,12,16H,1,11H2,2H3,(H,28,30)(H2,24,26,27)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCYPWYURWOKST-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H](CN2C1=C(C3=C(N=CN=C32)N)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1661854-97-2 |

Source

|

| Record name | Zipalertinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1661854972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZIPALERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4YMU8TW9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Zipalertinib: A Deep Dive into its Mechanism of Action for Researchers and Drug Development Professionals

An In-depth Technical Guide

Zipalertinib (formerly CLN-081/TAS6417) is an investigational, orally available, next-generation tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. This guide provides a comprehensive overview of zipalertinib's core mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of key pathways and processes.

Core Mechanism of Action: Covalent Inhibition of Mutant EGFR

Zipalertinib is designed as a potent and irreversible inhibitor of EGFR, with a high degree of selectivity for various EGFR mutations, most notably exon 20 insertions, while sparing wild-type (WT) EGFR.[1] This selectivity profile is crucial for its therapeutic window, aiming to maximize anti-tumor efficacy while minimizing toxicities associated with the inhibition of WT EGFR in healthy tissues.

The primary mechanism of action involves the formation of a covalent bond with a conserved cysteine residue, Cys797, within the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby inhibiting EGFR autophosphorylation and the subsequent activation of downstream signaling pathways that are critical for tumor cell proliferation, survival, and growth.

Downstream Signaling Cascade Inhibition

By inhibiting the kinase activity of mutant EGFR, zipalertinib effectively dampens the aberrant signaling through key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The constitutive activation of these pathways, driven by EGFR mutations, is a hallmark of many cancers, leading to uncontrolled cell division and survival. Zipalertinib's blockade of the initial signaling event at the receptor level leads to a comprehensive shutdown of these pro-tumorigenic cascades.

Preclinical Activity and Selectivity

Table 1: Preclinical Efficacy of Zipalertinib (Qualitative Summary)

| Target | Potency | Selectivity vs. WT EGFR |

| EGFR Exon 20 Insertions | High | High |

| EGFR Exon 19 Deletions | High | High |

| EGFR L858R | High | High |

| EGFR T790M | High | High |

| Wild-Type EGFR | Low | - |

Experimental Protocols: Preclinical Assays

The preclinical activity of zipalertinib has been characterized using standard in vitro and in vivo models.

Objective: To determine the direct inhibitory activity of zipalertinib on the enzymatic function of purified EGFR kinase domains (wild-type and various mutants).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (WT and mutants) are expressed and purified. A generic tyrosine kinase substrate, such as poly(Glu-Tyr), is used.

-

Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP (often at a concentration close to the Km for each enzyme variant), MgCl2, and the purified kinase.

-

Inhibitor Addition: Zipalertinib is added at a range of concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Common methods include:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

-

ELISA-based Assays: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

-

-

IC50 Determination: The concentration of zipalertinib that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curves.

References

Zipalertinib: A Technical Deep Dive into its Selective Inhibition of EGFR Exon 20 Insertions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zipalertinib (formerly CLN-081/TAS6417) is a next-generation, irreversible, oral tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. This historically challenging mutation class has shown limited response to previous generations of EGFR TKIs. The clinical efficacy and manageable safety profile of zipalertinib stem from its remarkable selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR. This selectivity is attributed to its unique pyrrolopyrimidine scaffold, which allows for potent inhibition of the mutant kinase while minimizing off-target effects. This technical guide provides a comprehensive overview of the preclinical data supporting zipalertinib's selectivity, detailed experimental methodologies, and a visualization of the underlying biological pathways and experimental workflows.

Introduction: The Challenge of EGFR Exon 20 Insertions

EGFR ex20ins mutations represent a heterogeneous group of activating mutations in NSCLC that are the third most common type of EGFR alteration after exon 19 deletions and the L858R point mutation. Structurally, these insertions occur in the C-helix or the following loop, leading to a conformational change in the ATP-binding pocket that sterically hinders the binding of first and second-generation EGFR TKIs. This results in de novo resistance to these agents. The clinical need for effective and well-tolerated therapies for this patient population is therefore substantial.

Mechanism of Action and Structural Basis of Selectivity

Zipalertinib was specifically designed to address the therapeutic window limitations of earlier EGFR TKIs. Its distinct pyrrolopyrimidine chemical structure enables it to form a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition.[1][2] This covalent binding mechanism contributes to its high potency.

The selectivity of zipalertinib for EGFR ex20ins mutants over WT-EGFR is a key differentiator. While the precise structural details of the zipalertinib-EGFR ex20ins complex are not yet fully elucidated in publicly available literature, the improved therapeutic window observed in clinical trials is attributed to the unique conformation of the mutant receptor's binding pocket, which zipalertinib can exploit more effectively than the WT receptor.[3][4] This enhanced affinity for the mutant form allows for potent inhibition of the oncogenic signaling pathway at clinically achievable doses with a lower incidence of WT-EGFR-mediated toxicities, such as rash and diarrhea.[5]

Quantitative Analysis of Zipalertinib's Selectivity

The selectivity of zipalertinib has been quantified through extensive preclinical studies, including biochemical and cell-based assays. The following tables summarize the available data on its inhibitory activity against various EGFR ex20ins mutations and its broader kinase profile.

Table 1: Biochemical Potency of Zipalertinib Against EGFR Exon 20 Insertion Mutants

| EGFR Mutation | IC50 (nM) | Fold Selectivity vs. WT-EGFR |

| Exon 20 Insertions | ||

| D770_N771insSVD | 5.05 ± 1.33 | High |

| A767_V769dupASV | - | - |

| V769_D770insASV | - | - |

| H773_V774insNPH | - | - |

| Other EGFR Mutations | ||

| L858R | 1.9 | - |

| Exon 19 Del | 1.4 | - |

| T790M | 2.0 | - |

| Wild-Type EGFR | ~100-fold less potent than against ex20ins | 1 |

Data compiled from publicly available preclinical data. Specific IC50 values for all exon 20 insertion variants are not consistently reported in the reviewed literature. The table reflects the potent activity against the D770_N771insSVD mutation and the generally high selectivity for ex20ins mutants over WT-EGFR.

Table 2: Cellular Activity of Zipalertinib in EGFR Exon 20 Mutant Cell Lines

| Cell Line | EGFR Mutation | Assay Type | Endpoint | Zipalertinib GI50 (nM) |

| NCI-H1975 | D770_N771insSVD | Cell Proliferation | Growth Inhibition | 45.4 ± 2.6 |

| LXF 2478L | Exon 20 Insertion | Cell Proliferation | Growth Inhibition | 86.5 ± 28.5 |

| Ba/F3 | Various Exon 20 Insertions | Cell Proliferation | Proliferation Inhibition | 5.05 ± 1.33 to 150 ± 53 |

GI50 represents the concentration of the drug that causes 50% growth inhibition.

Table 3: Kinase Selectivity Profile of Zipalertinib

| Kinase | Zipalertinib IC50 (nM) |

| EGFR Exon 20 Insertions | Potent Inhibition (low nM range) |

| Wild-Type EGFR | ~100-fold less potent |

| Other Kinases (Panel of >250) | |

| TXK | <10x WT EGFR IC50 |

| BMX | <10x WT EGFR IC50 |

| HER4 | <10x WT EGFR IC50 |

| TEC | <10x WT EGFR IC50 |

| BTK | <10x WT EGFR IC50 |

| JAK3 | <10x WT EGFR IC50 |

| Most other kinases | >100x WT EGFR IC50 |

This table summarizes the broad kinase selectivity of zipalertinib, highlighting its potent and selective inhibition of EGFR ex20ins mutations with minimal off-target activity against a large panel of other kinases.

Experimental Protocols

The following sections detail the representative methodologies used to evaluate the selectivity and potency of zipalertinib.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of zipalertinib against purified EGFR kinase domains (WT and various ex20ins mutants).

Methodology:

-

Reagents:

-

Recombinant human EGFR kinase domains (WT and ex20ins mutants)

-

Zipalertinib (serially diluted in DMSO)

-

ATP (adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

The kinase reaction is performed in a 384-well plate format.

-

A solution containing the EGFR kinase and peptide substrate in kinase buffer is added to each well.

-

Serial dilutions of zipalertinib (or vehicle control) are added to the wells.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent (e.g., ADP-Glo™).

-

Luminescence is read on a plate reader.

-

-

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to the vehicle control.

-

The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Proliferation Assay

Objective: To determine the growth inhibitory (GI50) effect of zipalertinib on cancer cell lines harboring EGFR ex20ins mutations.

Methodology:

-

Cell Lines:

-

NCI-H1975 (human lung adenocarcinoma with EGFR D770_N771insSVD mutation)

-

LXF 2478L (human lung adenocarcinoma with an EGFR ex20ins mutation)

-

Ba/F3 cells engineered to express various EGFR ex20ins mutations.

-

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The following day, cells are treated with a serial dilution of zipalertinib or vehicle control (DMSO).

-

Plates are incubated for a period of 72 to 120 hours.

-

Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as:

-

MTS/MTT assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

-

Crystal Violet Staining: Stains the DNA of adherent cells.

-

-

-

Data Analysis:

-

The absorbance or luminescence readings are normalized to the vehicle-treated control wells.

-

The GI50 values are determined by plotting the percentage of cell growth inhibition against the log concentration of zipalertinib and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of zipalertinib's mechanism and evaluation.

Caption: Simplified EGFR signaling pathway and the inhibitory action of zipalertinib.

Caption: Experimental workflow for evaluating zipalertinib's selectivity and potency.

Caption: Logical relationship of zipalertinib's selective binding to EGFR ex20ins mutants.

Clinical Significance and Future Directions

The preclinical selectivity profile of zipalertinib has translated into promising clinical activity. The REZILIENT1 clinical trial demonstrated meaningful and durable responses in patients with previously treated EGFR ex20ins-mutant NSCLC.[3] Notably, the safety profile was manageable, with low rates of high-grade diarrhea and rash, which are common dose-limiting toxicities for less selective EGFR TKIs.[5] This favorable therapeutic window underscores the importance of zipalertinib's selectivity.

Ongoing and future studies will continue to evaluate the efficacy of zipalertinib in various clinical settings, including in combination with other agents and in earlier lines of therapy. Further research into the structural biology of the zipalertinib-EGFR ex20ins interaction will provide deeper insights into its mechanism of selectivity and may guide the development of even more refined targeted therapies.

Conclusion

Zipalertinib represents a significant advancement in the targeted therapy of NSCLC with EGFR exon 20 insertion mutations. Its potent and selective inhibition of these challenging mutations, driven by its unique chemical structure, has been demonstrated through rigorous preclinical evaluation and is being validated in clinical trials. The data presented in this technical guide highlight the robust scientific foundation for zipalertinib's development and its potential to become a valuable therapeutic option for this patient population with a high unmet medical need.

References

- 1. Zipalertinib | MedPath [trial.medpath.com]

- 2. Targeted Therapies for EGFR Exon 20 Insertion Mutation in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. onclive.com [onclive.com]

- 5. Use of Zipalertinib in Previously Treated Patients With Advanced NSCLC and EGFR Exon 20 Insertions - The ASCO Post [ascopost.com]

Preclinical Profile of Zipalertinib (CLN-081/TAS6417): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Zipalertinib (also known as CLN-081 and TAS6417), a novel, irreversible, oral epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Zipalertinib has demonstrated potent and selective activity against non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (ex20ins) mutations, a patient population with limited effective treatment options. This document details the quantitative data from key preclinical experiments, the methodologies employed, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Zipalertinib is a next-generation EGFR inhibitor designed to selectively target EGFR ex20ins mutations while sparing wild-type (WT) EGFR. This selectivity is attributed to its unique pyrrolopyrimidine scaffold, which differs from the quinazoline and pyrimidine cores of other EGFR TKIs. The preclinical data strongly suggest that this structural distinction translates to a wider therapeutic window, potentially minimizing the dose-limiting toxicities associated with WT EGFR inhibition, such as rash and diarrhea. Zipalertinib has shown broad activity against a variety of EGFR mutations, including common sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation.

Quantitative Data Summary

The preclinical efficacy of Zipalertinib has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Inhibitory Activity of Zipalertinib (IC50, nmol/L)

| Cell Line / EGFR Mutation | Zipalertinib (TAS6417) IC50 (nmol/L) | Afatinib IC50 (nmol/L) | Osimertinib IC50 (nmol/L) | Poziotinib IC50 (nmol/L) | Erlotinib IC50 (nmol/L) | Reference |

| Exon 20 Insertions | ||||||

| Ba/F3 - D770_N771insSVD | 3.9 ± 0.4 | 43 ± 3 | 18 ± 1 | 1.8 ± 0.2 | 160 ± 10 | |

| Ba/F3 - V769_D770insASV | 11 ± 1 | 38 ± 2 | 26 ± 2 | 2.0 ± 0.1 | 210 ± 10 | |

| Ba/F3 - H773_V774insNPH | 13 ± 1 | 35 ± 2 | 31 ± 2 | 2.3 ± 0.1 | 240 ± 10 | |

| Common Mutations | ||||||

| PC-9 (exon 19 del) | 1.3 ± 0.1 | 0.5 ± 0.0 | 5.4 ± 0.4 | 0.3 ± 0.0 | 3.6 ± 0.3 | |

| H1975 (L858R + T790M) | 0.9 ± 0.1 | 11 ± 1 | 0.8 ± 0.1 | 1.3 ± 0.1 | 200 ± 10 | |

| HCC827 (exon 19 del) | 1.2 ± 0.1 | 0.4 ± 0.0 | 4.5 ± 0.3 | 0.2 ± 0.0 | 2.9 ± 0.2 | |

| Wild-Type EGFR | ||||||

| Ba/F3 - WT | 68 ± 5 | 2.5 ± 0.2 | 49 ± 3 | 2.8 ± 0.2 | 190 ± 10 |

Table 2: In Vivo Antitumor Efficacy of Zipalertinib

| Xenograft Model | EGFR Mutation | Treatment and Dose | Tumor Growth Inhibition (T/C %) | Body Weight Change (%) | Reference |

| NCI-H1975 | L858R + T790M | Zipalertinib 50 mg/kg/day | Significant Reduction | Not specified | |

| NCI-H1975 | L858R + T790M | Zipalertinib 100 mg/kg/day | Significant Reduction | Not specified | |

| NCI-H1975 | L858R + T790M | Zipalertinib 200 mg/kg/day | Significant Reduction | Not specified | |

| NIH/3T3 | G719A | Zipalertinib | Growth Inhibition | Not specified | |

| NCI-H1975 D770_N771insSVD | Exon 20 ins | Zipalertinib 50 mg/kg, qd | Tumor Growth Inhibition | No significant loss | |

| NCI-H1975 D770_N771insSVD | Exon 20 ins | Zipalertinib 100 mg/kg, qd | Tumor Regression | No significant loss | |

| PDX (LXF2478) | V769_D770insASV | Zipalertinib 100 mg/kg | Tumor Regression | Not specified |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Cell Lines and Culture

-

Ba/F3 Cells: Murine pro-B Ba/F3 cells were engineered to express various human EGFR mutations. These cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 ng/mL of murine IL-3. For cell proliferation assays, IL-3 was withdrawn to ensure dependence on EGFR signaling.

-

NSCLC Cell Lines: Human NSCLC cell lines, including PC-9 (exon 19 deletion), HCC827 (exon 19 deletion), and H1975 (L858R and T790M mutations), were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Genetically Engineered Cell Lines: NCI-H1975 cells were genetically modified to express the EGFR D770_N771insSVD exon 20 insertion mutation.

In Vitro Proliferation Assay

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours of incubation, cells were treated with serial dilutions of Zipalertinib or comparator compounds for 72 hours.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Luminescence was measured using a microplate reader.

-

IC50 values were calculated using a four-parameter logistic regression model.

Western Blot Analysis

-

Cells were treated with various concentrations of Zipalertinib for 2 hours.

-

Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes.

-

Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Membranes were incubated overnight at 4°C with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and β-actin.

-

After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Models: Female BALB/c nude mice (5-6 weeks old) were used for the xenograft studies.

-

Tumor Implantation: 5 x 10^6 cells (e.g., NCI-H1975 or engineered Ba/F3 cells) were suspended in Matrigel and subcutaneously injected into the flank of each mouse.

-

Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups. Zipalertinib was administered orally, once daily, at the indicated doses. The vehicle control was typically a solution of 0.5% methylcellulose.

-

Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.

-

Body Weight: Animal body weight was monitored as an indicator of toxicity.

-

Efficacy Evaluation: Antitumor efficacy was evaluated by comparing the mean tumor volume of the treated groups to the vehicle control group (T/C ratio).

Visualizations

The following diagrams illustrate the mechanism of action of Zipalertinib and a typical experimental workflow.

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Zipalertinib

Abstract: Zipalertinib (formerly CLN-081, TAS6417) is a novel, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) engineered for high selectivity and potent activity against EGFR exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2][3] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Zipalertinib, synthesizing data from key preclinical and clinical studies. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Zipalertinib possesses a unique pyrrolopyrimidine scaffold that facilitates its potent and selective inhibition.[1][4] It targets the ATP-binding site within the hinge region of the EGFR kinase domain, forming an irreversible covalent bond with the cysteine residue at position 797.[3] This mechanism is similar to other irreversible EGFR TKIs.[3]

A key differentiating feature of Zipalertinib is its high selectivity for EGFR ex20ins mutants over wild-type (WT) EGFR.[5][6] Preclinical models demonstrated that this selectivity minimizes the off-target inhibition of WT EGFR, which is commonly associated with significant dermatologic and gastrointestinal toxicities like rash and diarrhea.[7] Furthermore, Zipalertinib does not inhibit HER2, another receptor tyrosine kinase often implicated in off-target effects of other TKIs.[2][7]

Pharmacodynamics (PD)

The pharmacodynamic effects of Zipalertinib have been extensively evaluated through clinical trials, primarily the Phase 1/2 REZILIENT1 study (NCT04036682).[2] These studies demonstrate robust anti-tumor activity in heavily pretreated patients with NSCLC harboring EGFR ex20ins mutations.

Clinical Efficacy

Zipalertinib has shown meaningful and durable clinical responses across various patient populations. The recommended Phase 2 dose (RP2D) was established as 100 mg administered orally twice daily.[8] Below is a summary of key efficacy endpoints from the REZILIENT1 trial.

| Efficacy Endpoint | Phase 1/2a (All Doses, n=73) | Phase 1/2a (100 mg BID, n=39) | Phase 2b (Primary Efficacy Population, n=176) | Phase 2b (Post-Chemotherapy Only, n=125) | Phase 2b (Post-Chemo & Amivantamab, n=30) |

| Confirmed Objective Response Rate (ORR) | 38.4%[2] | 41%[2] | 35.2%[8][9] | 40%[9] | 30%[9] |

| Median Duration of Response (mDOR) | 10 months[10] | Not Reached[2] | 8.8 months[8][9] | 8.8 months[9] | 14.7 months[9] |

| Median Progression-Free Survival (mPFS) | 10 months[2][10] | 12 months[2][10] | 9.4 months[11] | Not Reported | Not Reported |

| Median Time to Response | 1.5 months[2] | Not Reported | Not Reported | Not Reported | Not Reported |

| As of the data cutoff date of May 9, 2022.[2] |

Safety and Tolerability Profile

Zipalertinib's selectivity for mutant EGFR results in a manageable safety profile, with a lower incidence of high-grade, wild-type EGFR-mediated toxicities compared to other TKIs.[7][10] The most common treatment-related adverse events (TRAEs) are summarized below.

| Treatment-Related Adverse Event (Any Grade) | Frequency (All Doses, n=73) |

| Rash | 80%[2][12] |

| Paronychia | 32%[12] |

| Diarrhea | 30%[2][12] |

| Fatigue | 21%[12] |

| Anemia | 19%[12] |

| Dry Skin | 18%[6] |

| Stomatitis | 20.1%[9] |

| Data from the Phase 2b safety population (n=244) at the 100 mg dose.[9] |

Importantly, no cases of grade 3 or higher drug-related rash or diarrhea were observed at the 100 mg BID dose or below in the Phase 1/2a study, underscoring its favorable therapeutic window.[2][6]

Pharmacokinetics (PK)

The clinical development program for Zipalertinib was designed to characterize its PK profile.[8][13] It is administered orally twice daily (BID).[13] While specific quantitative parameters such as Cmax, Tmax, AUC, and half-life are not yet fully detailed in publicly available literature, the overall PK profile is reported to be consistent with clinical observations.[1]

Key studies designed to assess PK include:

-

Food Effect: Module A of the REZILIENT1 trial was specifically designed to assess the effect of food on the PK profile of Zipalertinib.[13]

-

Drug-Drug Interactions (DDI): The ongoing REZILIENT2 study (NCT05967689) includes a substudy to evaluate the potential DDI effects of Zipalertinib on cytochrome P450 (CYP) enzyme and transporter substrates.[14][15]

-

CNS Penetration: While preclinical rodent models suggested Zipalertinib may not efficiently cross the blood-brain barrier, clinical evidence indicates some intracranial activity.[2] Among three patients with measurable CNS lesions, one achieved an intracranial partial response.[2][10]

Experimental Protocols

REZILIENT1 Clinical Trial Protocol

The primary source of human PK and PD data is the REZILIENT1 (NCT04036682) trial, an international, multi-center, open-label Phase 1/2 study.[2][13]

Objectives:

-

Phase 1 (Dose Escalation): To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of Zipalertinib monotherapy.[13]

-

Phase 2a/2b (Dose Expansion): To further characterize the safety and efficacy of Zipalertinib at the RP2D.[13]

Key Methodologies:

-

Patient Population: Adults with locally-advanced or metastatic NSCLC harboring documented EGFR ex20ins mutations who had received prior platinum-based chemotherapy.[6][13]

-

Treatment: Zipalertinib administered orally twice daily in 21-day cycles.[5][6]

-

Primary Endpoints: Safety and tolerability (Phase 1), Objective Response Rate (ORR) per RECIST v1.1 (Phase 2).[5][8]

-

Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and Pharmacokinetics.[5][16]

Preclinical Study Protocols

Initial pharmacodynamic characterization was performed using in vitro models. Zipalertinib demonstrated potent inhibition of cell growth and EGFR signaling in established human cancer cell lines engineered to express various EGFR ex20ins mutations, such as NIH/3T3 and Ba/F3 cells.[2][3] These experiments established the drug's selectivity for mutant versus wild-type EGFR, with a reported wild-type to mutant IC50 ratio of up to 134.[3]

Conclusion

Zipalertinib is a highly selective, irreversible EGFR TKI that has demonstrated clinically meaningful and durable anti-tumor activity in patients with pretreated, advanced NSCLC harboring EGFR exon 20 insertion mutations.[17] Its pharmacodynamic profile is characterized by a high objective response rate and a manageable safety profile, notably with a low incidence of severe rash and diarrhea, which is attributed to its selectivity over wild-type EGFR.[7][10] The pharmacokinetic profile supports twice-daily oral dosing, with ongoing studies to fully characterize food effects and drug-drug interaction potential.[13][14] The robust data from the REZILIENT1 trial suggest Zipalertinib may become a significant treatment option for this patient population.[11][18]

References

- 1. cullinanoncology.com [cullinanoncology.com]

- 2. ascopubs.org [ascopubs.org]

- 3. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. REZILIENT2: Phase 2 study of zipalertinib in patients with advanced non-small cell lung cancer (NSCLC) with exon 20 insertions (ex20ins) and other uncommon epidermal growth factor receptor (<em>EGFR</em>) mutations. - ASCO [asco.org]

- 6. ascopubs.org [ascopubs.org]

- 7. ascopubs.org [ascopubs.org]

- 8. ascopubs.org [ascopubs.org]

- 9. Cullinan Therapeutics, Taiho Pharmaceutical, and Taiho Oncology to Present Positive Results from Pivotal Phase 2b REZILIENT1 Trial of Zipalertinib at ASCO 2025 [taihooncology.com]

- 10. onclive.com [onclive.com]

- 11. A Phase 1/2 Trial of CLN-081 in Patients with Non-Small Cell Lung Cancer [clin.larvol.com]

- 12. cancernetwork.com [cancernetwork.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Facebook [cancer.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Zipalertinib in Patients With Epidermal Growth Factor Receptor Exon 20 Insertion-Positive Non-Small Cell Lung Cancer Previously Treated With Platinum-Based Chemotherapy With or Without Amivantamab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ilcn.org [ilcn.org]

Zipalertinib's Activity on Wild-Type EGFR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zipalertinib (formerly CLN-081 or TAS6417) is a next-generation, irreversible, oral tyrosine kinase inhibitor (TKI) engineered to selectively target epidermal growth factor receptor (EGFR) variants with exon 20 insertion (ex20ins) mutations, while sparing wild-type (WT) EGFR.[1][2] This selectivity profile is crucial for minimizing the on-target toxicities commonly associated with non-selective EGFR inhibitors, such as rash and diarrhea, which are mediated by the inhibition of WT EGFR in healthy tissues.[3] This technical guide provides an in-depth analysis of the preclinical data defining the activity of zipalertinib on wild-type EGFR, including quantitative biochemical and cellular assay data, detailed experimental methodologies, and relevant signaling pathway diagrams.

Quantitative Data Summary

The selectivity of zipalertinib for mutant EGFR over wild-type EGFR is a key characteristic that underpins its therapeutic window. This selectivity has been quantified in both biochemical and cellular assays.

Table 1: Biochemical Activity of Zipalertinib against Wild-Type and Mutant EGFR

| Target | IC50 (nmol/L) | Selectivity Index (WT IC50 / Mutant IC50) | Assay Type |

| Wild-Type EGFR | ~100 | - | Cell-free kinase assay |

| EGFR (d746-750) | 1.4 | ~71 | Cell-free kinase assay |

| EGFR (d746-750/T790M) | 1.1 | ~91 | Cell-free kinase assay |

| EGFR L858R | 1.9 | ~53 | Cell-free kinase assay |

| EGFR T790M/L858R | 2.0 | ~50 | Cell-free kinase assay |

Data derived from preclinical studies. The IC50 for Wild-Type EGFR is estimated based on the finding that zipalertinib inhibits 25 other kinases with IC50 values less than 1,000 nmol/L, which was 100 times higher than its IC50 value against WT EGFR.[3]

Table 2: Cellular Activity of Zipalertinib in EGFR-Mutant and WT-Expressing Cell Lines

| Cell Line | EGFR Mutation Status | GI50 (nmol/L) | Assay Type |

| NCI-H1975 | D770_N771insSVD | 45.4 ± 2.6 | Cell Viability Assay |

| LXF 2478L | Exon 20 insertion | 86.5 ± 28.5 | Cell Viability Assay |

| Ba/F3 | Various Exon 20 insertions | 5.05 ± 1.33 to 150 ± 53 | Cell Viability Assay |

| NCI-H23 | EGFR-independent | No effect | Cell Viability Assay |

| NCI-H460 | EGFR-independent | No effect | Cell Viability Assay |

Data sourced from preclinical assessments of zipalertinib.[3][4]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of preclinical findings. The following sections outline the protocols for key experiments used to characterize zipalertinib's activity.

Biochemical EGFR Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of zipalertinib on the enzymatic activity of purified EGFR kinase domains.

Materials:

-

Recombinant human EGFR kinase domain (Wild-Type and mutant variants)

-

Zipalertinib (TAS6417)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of zipalertinib in DMSO.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of diluted zipalertinib or DMSO (vehicle control).

-

2 µL of recombinant EGFR kinase enzyme diluted in kinase buffer.

-

2 µL of a mixture of the peptide substrate and ATP in kinase buffer.

-

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each zipalertinib concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay

This assay assesses the effect of zipalertinib on the proliferation and viability of cancer cell lines with different EGFR statuses.

Materials:

-

Human cancer cell lines (e.g., NCI-H1975, LXF 2478L, NCI-H23, NCI-H460)

-

Cell culture medium and supplements

-

Zipalertinib (TAS6417)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

96-well or 384-well clear-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of zipalertinib (typically ranging from 0 to 1 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Signal Detection:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. .

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent viability for each zipalertinib concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which, when constitutively activated by mutations, drives oncogenesis. Zipalertinib aims to inhibit this pathway in mutant-EGFR-driven cancers.

Caption: Simplified EGFR signaling pathway and the point of inhibition by zipalertinib.

Experimental Workflow: EGFR Kinase Inhibition Assay

The following diagram outlines the key steps in the biochemical assay to determine the inhibitory activity of zipalertinib on EGFR.

Caption: Workflow for the biochemical EGFR kinase inhibition assay.

Conclusion

The preclinical data for zipalertinib robustly demonstrate its designed selectivity for EGFR exon 20 insertion mutants over wild-type EGFR. This is evident from the significantly higher IC50 value against wild-type EGFR in biochemical assays and the lack of growth inhibition in EGFR-independent cell lines. This selectivity profile is a key differentiator for zipalertinib and is consistent with the manageable safety profile observed in clinical trials, where toxicities related to wild-type EGFR inhibition are less frequent and severe compared to less selective EGFR TKIs.[3][5] The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology drug development.

References

Zipalertinib (CLN-081/TAS6417): An In-Depth Technical Guide to Preclinical In Vivo Efficacy in NSCLC Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the preclinical in vivo efficacy of Zipalertinib (formerly CLN-081/TAS6417), a potent and selective oral tyrosine kinase inhibitor (TKI) for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations. Zipalertinib's unique pyrrolopyrimidine scaffold allows it to irreversibly bind to and inhibit these mutant EGFR variants while sparing wild-type (WT) EGFR, suggesting a wider therapeutic window and a more manageable safety profile compared to other TKIs. Preclinical studies have been pivotal in establishing its antitumor activity and selectivity, forming the basis for its clinical development.

Core Mechanism of Action: EGFR Signaling Inhibition

Zipalertinib exerts its therapeutic effect by targeting the ATP-binding site of the EGFR kinase domain. In NSCLC with EGFR ex20ins mutations, the receptor is constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and growth. Zipalertinib irreversibly binds to the receptor, blocking its autophosphorylation and the subsequent activation of key signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This blockade ultimately leads to the induction of apoptosis and inhibition of tumor growth in malignant cells driven by these specific mutations.

Zipalertinib's Penetration of the Blood-Brain Barrier: A Technical Guide for Researchers

An In-depth Examination of the Preclinical and Clinical Evidence for Central Nervous System Activity of a Novel EGFR Exon 20 Insertion Inhibitor

Introduction

Zipalertinib (formerly CLN-081/TAS6417) is an oral, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) mutations, with a particular potency against exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1][2][3] A significant challenge in the treatment of NSCLC is the development of brain metastases, a common complication associated with a poor prognosis.[4][5] While preclinical studies have suggested that zipalertinib may not efficiently cross the intact blood-brain barrier (BBB) in rodents, clinical data has demonstrated meaningful intracranial activity in patients with NSCLC and CNS metastases.[6][7] This technical guide provides a comprehensive overview of the available data on zipalertinib's BBB penetration, summarizing key clinical trial results, outlining relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action and Rationale for CNS Activity

Zipalertinib is designed to selectively inhibit EGFR ex20ins mutations while sparing wild-type EGFR, which is believed to contribute to its manageable safety profile.[1][2] The drug's efficacy in the central nervous system (CNS) is of particular interest. While one preclinical report mentions an "unpublished observation" that zipalertinib may not efficiently cross the normal rodent blood-brain barrier, its observed clinical intracranial activity suggests that sufficient concentrations are achieved in the brain to exert a therapeutic effect.[7] This could be due to several factors, including potential disruption of the BBB by the metastatic lesions themselves, or that even low concentrations of zipalertinib are sufficient for potent inhibition of the target.

EGFR Signaling Pathway in NSCLC with Exon 20 Insertions

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In NSCLC with EGFR exon 20 insertions, the receptor is constitutively active, leading to uncontrolled cell growth. Zipalertinib irreversibly binds to the mutated EGFR, blocking its signaling and leading to tumor cell apoptosis.

References

- 1. cullinanoncology.com [cullinanoncology.com]

- 2. massbio.org [massbio.org]

- 3. Taiho Oncology and Cullinan Therapeutics Announce Acceptance of Abstracts for Zipalertinib at the IASLC 2025 World Conference on Lung Cancer [taihooncology.com]

- 4. Taiho Oncology and Cullinan Therapeutics Present Data on Zipalertinib in Patients with NSCLC with EGFR mutations and Active Brain Metastases at the ESMO Congress 2025 [prnewswire.com]

- 5. Taiho Oncology and Cullinan Therapeutics Present Data on Zipalertinib in Patients with NSCLC with EGFR mutations and Active Brain Metastases at the ESMO Congress 2025 [taihooncology.com]

- 6. onclive.com [onclive.com]

- 7. ascopubs.org [ascopubs.org]

An In-Depth Technical Guide to the Molecular Structure of Zipalertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zipalertinib, also known as TAS-6417 and CLN-081, is a third-generation, irreversible, small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target EGFR mutations, with a particular focus on exon 20 insertion mutations, which are notoriously resistant to earlier-generation TKIs.[1] This technical guide provides a comprehensive overview of the molecular structure of Zipalertinib, its physicochemical properties, mechanism of action, and the experimental methodologies used to characterize it.

Molecular Structure and Chemical Properties

Zipalertinib is a complex heterocyclic molecule with the chemical formula C₂₃H₂₀N₆O.[2][3] Its structure is characterized by a quinoline moiety linked to a pyrimido[5,4-b]indolizine core, with an acrylamide group that plays a crucial role in its mechanism of action.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide[2] |

| CAS Number | 1661854-97-2[1][2][3] |

| Molecular Formula | C₂₃H₂₀N₆O[2][3] |

| Canonical SMILES | CC1=C--INVALID-LINK--NC(=O)C=C[2] |

| InChI Key | MKCYPWYURWOKST-INIZCTEOSA-N[1] |

| Synonyms | TAS-6417, CLN-081, TPC-064[1] |

Physicochemical Properties

A summary of the key physicochemical properties of Zipalertinib is presented below. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Weight | 396.45 g/mol | [3] |

| Predicted Density | 1.40 ± 0.1 g/cm³ | [4] |

| Topological Polar Surface Area | 98.7 Ų | [2] |

| Solubility (DMSO) | 79 mg/mL (199.27 mM) | Selleckchem |

| Solubility (Ethanol) | 79 mg/mL (199.27 mM) | Selleckchem |

Synthesis of Zipalertinib

The chemical synthesis of Zipalertinib has been described in U.S. Patent 9,650,386. While the full, detailed protocol is proprietary, the patent outlines the key synthetic steps involved in the construction of the complex heterocyclic core and the final attachment of the acrylamide warhead. The synthesis is a multi-step process that likely involves the sequential construction of the pyrimido[5,4-b]indolizine ring system followed by the introduction of the quinoline and acrylamide moieties.

X-ray Crystallography

The three-dimensional structure of Zipalertinib in complex with the EGFR kinase domain has been determined by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 8F1H . This structural information provides critical insights into the binding mode of Zipalertinib and the molecular basis for its selectivity.

The crystal structure reveals that Zipalertinib binds to the ATP-binding site of the EGFR kinase domain. The acrylamide group forms a covalent bond with the cysteine residue at position 797 (Cys797) in the active site, leading to irreversible inhibition of the enzyme. This covalent interaction is a hallmark of third-generation EGFR TKIs.

Mechanism of Action and Signaling Pathway

Zipalertinib is a potent and selective inhibitor of EGFR, particularly against exon 20 insertion mutations. These mutations lead to the constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival in non-small cell lung cancer (NSCLC).

EGFR Signaling Pathway Inhibition

The binding of Zipalertinib to the EGFR kinase domain prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The two major pathways that are inhibited are the PI3K-AKT and MAPK/ERK pathways.

By inhibiting these pathways, Zipalertinib effectively suppresses tumor cell growth and induces apoptosis (programmed cell death).

Biological Activity and Efficacy

The biological activity of Zipalertinib has been extensively characterized in preclinical and clinical studies.

In Vitro Potency

Zipalertinib has demonstrated potent inhibitory activity against a range of EGFR exon 20 insertion mutations, while showing significantly less activity against wild-type (WT) EGFR, which contributes to its favorable safety profile.

| EGFR Mutant | IC₅₀ (nM) |

| Exon 19 del | ~1.5 |

| L858R | ~2.0 |

| Exon 20 ins (various) | 5 - 150 |

| WT EGFR | >200 |

Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Zipalertinib in patients with NSCLC harboring EGFR exon 20 insertion mutations who have progressed on prior therapies.

| Clinical Endpoint | Value |

| Objective Response Rate (ORR) | 35.2% - 40%[5][6] |

| Median Duration of Response (DOR) | 8.8 - 14.7 months[5][6] |

Experimental Protocols

Western Blot for EGFR Phosphorylation

This protocol describes the general procedure for assessing the effect of Zipalertinib on EGFR phosphorylation in cancer cell lines.

Detailed Methodology:

-

Cell Culture: Culture NSCLC cells harboring EGFR exon 20 insertion mutations (e.g., NCI-H1975) in appropriate media until they reach 70-80% confluency.

-

Treatment: Treat the cells with varying concentrations of Zipalertinib (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-EGFR signal to total EGFR and the loading control.

Cell Viability Assay (MTS Assay)

This protocol outlines a general method for assessing the effect of Zipalertinib on the viability of cancer cell lines.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Zipalertinib in fresh media. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[7]

-

Incubation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[7]

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[7]

-

Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated controls, and plot the results to determine the half-maximal inhibitory concentration (IC₅₀) of Zipalertinib.

Conclusion

Zipalertinib is a promising, next-generation EGFR TKI with a well-defined molecular structure and a clear mechanism of action. Its covalent binding to Cys797 of EGFR and its selectivity for exon 20 insertion mutations make it a valuable therapeutic agent for a specific subset of NSCLC patients. The data presented in this technical guide, from its fundamental chemical properties to its biological activity, provide a comprehensive understanding of Zipalertinib for researchers and drug development professionals. Further investigation into its synthesis and the development of detailed, standardized experimental protocols will continue to be of high interest to the scientific community.

References

- 1. Zipalertinib - Wikipedia [en.wikipedia.org]

- 2. Zipalertinib | C23H20N6O | CID 117918742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. chembk.com [chembk.com]

- 5. Efficacy of zipalertinib in NSCLC patients with EGFR exon 20 insertion mutations who received prior platinum-based chemotherapy with or without amivantamab. - ASCO [asco.org]

- 6. targetedonc.com [targetedonc.com]

- 7. broadpharm.com [broadpharm.com]

Technical Whitepaper: Early-Stage Research and Development of Zipalertinib and its Analogs for EGFR Exon 20 Insertion-Mutated NSCLC

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations represents a significant area of oncology research. While tyrosine kinase inhibitors (TKIs) have transformed patient outcomes for common EGFR mutations (exon 19 deletions and L858R), tumors harboring exon 20 insertion (ex20ins) mutations have historically been resistant to approved EGFR TKIs.[1][2][3] This resistance stems from structural changes in the ATP-binding pocket of the EGFR kinase domain induced by these insertions.[2] Zipalertinib (formerly CLN-081/TAS6417) is a novel, orally available, irreversible EGFR-TKI specifically designed to overcome this challenge.[4][5] Its unique pyrrolopyrimidine scaffold allows it to potently and selectively inhibit EGFR ex20ins mutants while sparing wild-type (WT) EGFR, promising a wider therapeutic window and a more manageable safety profile.[6] This document provides an in-depth technical guide on the mechanism of action, preclinical data, clinical trial results, and the underlying experimental methodologies relevant to the development of Zipalertinib and the conceptual exploration of its potential analogs.

The Challenge of EGFR Exon 20 Insertions

EGFR ex20ins mutations are the third most common type of activating EGFR mutation, accounting for up to 12% of all EGFR mutations in NSCLC.[2] Unlike classic mutations that confer sensitivity to first and second-generation TKIs, ex20ins mutations are associated with de novo resistance.[3] Standard first-line treatment for these patients has historically been platinum-based chemotherapy, which offers limited efficacy, with an objective response rate (ORR) of around 20% and a progression-free survival (PFS) of approximately 6 months.[5] The development of targeted therapies that can effectively inhibit these mutations while minimizing toxicity associated with WT EGFR inhibition is a critical unmet need.[4]

Zipalertinib: Mechanism of Action and Signaling Pathway

Zipalertinib is a pan-mutation-selective EGFR inhibitor that covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain.[7][8] Its chemical structure is optimized to fit into the sterically hindered binding pocket of ex20ins-mutated EGFR.[5] By irreversibly inhibiting the mutated receptor, Zipalertinib blocks downstream autophosphorylation and subsequent activation of pro-survival signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to the induction of apoptosis in cancer cells.[8][9] A key feature of Zipalertinib is its high selectivity for mutant EGFR over WT EGFR, which is predicted to reduce common TKI-related toxicities like rash and diarrhea.[10]

Preclinical and In Vitro Evaluation

Zipalertinib has demonstrated potent activity against various EGFR mutations, with particular efficacy against ex20ins.

In Vitro Kinase Inhibition

In biochemical assays, Zipalertinib shows potent inhibitory activity against a range of EGFR mutations.

| EGFR Mutation Type | IC₅₀ Range (nM) [8] |

| Exon 20 Insertions | 1.1 - 8.0 |

| Exon 19 Deletions | Low nM |

| L858R | Low nM |

| T790M | Low nM |

Cell-Based Assay Data

Zipalertinib effectively inhibits cell proliferation and induces apoptosis in NSCLC cell lines harboring EGFR ex20ins mutations.[8]

| Cell Line | EGFR Mutation | Observed Effect [8] |

| PC-9 | Exon 19 Deletion | Inhibition of proliferation and signaling |

| H1975 | L858R/T790M | Inhibition of proliferation and signaling |

| BID007 | Exon 20 Insertion | Inhibition of EGFR phosphorylation, caspase activation |

| BID019 | Exon 20 Insertion | Inhibition of EGFR phosphorylation, caspase activation |

Experimental Protocols

General Protocol for Synthesis of Pyrimidine-Based EGFR TKI Analogs

While the exact synthesis route for Zipalertinib is proprietary, a generalized workflow for creating pyrimidine-based analogs, a class to which Zipalertinib belongs, can be conceptualized. This process is fundamental for exploring the structure-activity relationship (SAR) and developing novel analogs.

Methodology:

-

Core Synthesis: The synthesis typically begins with a substituted pyrimidine core. A key step involves a nucleophilic aromatic substitution (SNAr) reaction where the pyrimidine is coupled with a desired substituted aniline at a specific position (e.g., C4).

-

Functionalization: Subsequent steps involve modifying functional groups. For instance, a nitro group on the aniline ring may be reduced to an amine to serve as an attachment point for further elaboration.

-

Covalent Warhead Installation: For irreversible inhibitors like Zipalertinib, a Michael acceptor (such as an acrylamide group) is introduced. This is typically achieved by acylating a key amine with acryloyl chloride or a related reagent. This "warhead" is crucial for forming the covalent bond with Cys797 of EGFR.

-

Analog Derivatization: To create a library of analogs, variations are introduced in the starting materials (e.g., different substitutions on the aniline ring) or through late-stage functionalization of the core structure.

-

Purification and Characterization: Each synthesized compound is purified, typically using column chromatography, and its structure is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is assessed by High-Performance Liquid Chromatography (HPLC).

Protocol for Cell Viability Assay (e.g., CCK-8 or MTT)

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Cancer cell lines (e.g., those harboring EGFR ex20ins) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the test compound (e.g., Zipalertinib analog) is prepared. The cell culture medium is replaced with a medium containing the various concentrations of the compound. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: A viability reagent (e.g., MTT or CCK-8) is added to each well. The reagent is converted by metabolically active cells into a colored product.

-

Data Acquisition: After a short incubation with the reagent, the absorbance is measured using a microplate reader at the appropriate wavelength.

-

Analysis: The absorbance values are normalized to the vehicle control. A dose-response curve is plotted, and the IC₅₀ value is calculated using non-linear regression analysis.

Clinical Development and Efficacy

Zipalertinib has undergone extensive clinical investigation, primarily through the REZILIENT series of trials, demonstrating significant antitumor activity in patients with pretreated EGFR ex20ins-mutant NSCLC.

REZILIENT1 Trial (Phase 1/2b)

The REZILIENT1 trial evaluated Zipalertinib in patients with locally advanced or metastatic NSCLC with EGFR ex20ins mutations who had progressed on or after platinum-based chemotherapy.[11]

Table 6.1.1: Efficacy Data from REZILIENT1 (Phase 2b, 100 mg BID Dose)

| Patient Population | Confirmed ORR (%) | DCR (%) | Median PFS (months) | Median DOR (months) |

| Overall Efficacy-Evaluable (n=30) [12] | 40.0% | 90.0% | 9.7 | Not Estimable |

| Prior Amivantamab Only (n=18) [12] | 50.0% | 88.9% | - | - |

| Prior Amivantamab + Other ex20ins Agents (n=12) [12] | 25.0% | 91.7% | - | - |

| Patients with Brain Metastases (n=68, all doses) [13] | 30.9% | 88.2% | 9.4 | 8.3 |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; DOR: Duration of Response.

Safety and Tolerability

Across clinical studies, Zipalertinib has shown a manageable safety profile. The most common treatment-related adverse events include rash, paronychia, and diarrhea.[6] Importantly, rates of high-grade (Grade 3 or higher) rash and diarrhea, which are common dose-limiting toxicities for less selective EGFR inhibitors, were low, particularly at the 100 mg twice-daily dose.[6]

REZILIENT3 Trial (Phase 3)

Based on the promising results, the ongoing REZILIENT3 trial is a pivotal Phase 3 study evaluating Zipalertinib in combination with standard platinum-based chemotherapy as a first-line treatment for patients with EGFR ex20ins-mutated nonsquamous NSCLC.[4][14]

Conclusion and Future Directions

Zipalertinib represents a significant advancement in precision oncology for a patient population with a historically high unmet need.[4] Its rational design has led to a potent and selective inhibitor of EGFR exon 20 insertion mutations, translating to meaningful clinical activity and a manageable safety profile. Early-stage research into analogs of Zipalertinib would logically focus on several key areas:

-

Overcoming Acquired Resistance: Investigating mechanisms of resistance to Zipalertinib and designing next-generation analogs that can inhibit these emergent mutations.[13]

-

Enhancing CNS Penetration: While Zipalertinib already shows CNS activity, further optimizing brain penetration could be a key goal for analogs to better control or prevent brain metastases.[15][16]

-

Improving Selectivity and Tolerability: Exploring novel chemical scaffolds that could further differentiate between mutant and wild-type EGFR to potentially eliminate even low-grade toxicities.

The success of Zipalertinib provides a strong foundation and a validated chemical scaffold for the continued development of targeted therapies for EGFR-mutated cancers.

References

- 1. lung.org [lung.org]

- 2. biomarker.onclive.com [biomarker.onclive.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. REZILIENT3: randomized phase III study of first-line zipalertinib plus chemotherapy in patients with EGFR exon 20 insertion-mutated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epidemiological characteristics and therapeutic advances of EGFR exon 20 insertion mutations in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety, Tolerability, and Antitumor Activity of Zipalertinib Among Patients With Non-Small-Cell Lung Cancer Harboring Epidermal Growth Factor Receptor Exon 20 Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is Zipalertinib used for? [synapse.patsnap.com]

- 10. Zipalertinib | C23H20N6O | CID 117918742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. REZILIENT1 Trial of Zipalertinib in NSCLC Meets Primary Endpoint [lungcancerstoday.com]

- 12. onclive.com [onclive.com]

- 13. ascopubs.org [ascopubs.org]

- 14. ascopubs.org [ascopubs.org]

- 15. targetedonc.com [targetedonc.com]

- 16. onclive.com [onclive.com]

Zipalertinib: A Targeted Approach to Overcoming EGFR TKI Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly advanced by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance, particularly in tumors harboring EGFR exon 20 insertion (ex20ins) mutations, presents a formidable clinical challenge. Zipalertinib (formerly CLN-081 and TAS6417), a novel, irreversible, oral EGFR TKI, has demonstrated significant promise in overcoming this resistance.[1][2] Preclinical and clinical data reveal its potent and selective activity against EGFR ex20ins mutations while sparing wild-type EGFR, leading to a manageable safety profile.[3][4] This guide provides an in-depth technical overview of zipalertinib, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and the underlying signaling pathways.

Introduction: The Challenge of EGFR Exon 20 Insertions

EGFR mutations are a major oncogenic driver in a significant subset of NSCLC patients.[5] While first and second-generation TKIs have shown efficacy against common EGFR mutations like exon 19 deletions and the L858R point mutation, tumors with ex20ins mutations are largely resistant to these agents.[2][6][7] These insertions alter the conformation of the EGFR kinase domain, preventing effective drug binding.[7] This has created a critical unmet need for targeted therapies for this patient population.

Zipalertinib is a pyrrolopyrimidine-based TKI designed to covalently bind to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[8][9] This irreversible binding allows for potent inhibition of EGFR signaling, even in the presence of exon 20 insertions that hinder the activity of other TKIs.[7] Furthermore, its selectivity for mutant EGFR over wild-type EGFR is a key differentiator, potentially leading to a wider therapeutic window and a more favorable side-effect profile, with lower incidences of severe rash and diarrhea compared to other TKIs.[4][8]

Mechanism of Action and Signaling Pathway

Zipalertinib exerts its anti-tumor activity by irreversibly inhibiting the kinase activity of mutant EGFR. This blockade prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis.

EGFR Signaling Pathway in TKI Resistance

The EGFR signaling cascade is a complex network involving multiple downstream effectors. In the context of TKI resistance, particularly with exon 20 insertions, the receptor remains constitutively active, leading to persistent downstream signaling.

Zipalertinib's Intervention

Zipalertinib's covalent binding to the mutant EGFR active site effectively shuts down this aberrant signaling, leading to apoptosis of cancer cells.

Preclinical and Clinical Efficacy Data

Zipalertinib has demonstrated robust anti-tumor activity in both preclinical models and clinical trials.

Preclinical Activity

In preclinical studies, zipalertinib (TAS6417) was shown to be a potent inhibitor of common EGFR mutations and particularly effective against cells with the T790M resistance mutation.[3] Importantly, it displayed a wider therapeutic window for EGFR exon 20 insertion mutations compared to other TKIs like poziotinib and osimertinib, indicating greater selectivity.[3]

Clinical Trial Data: The REZILIENT1 Study

The phase I/II REZILIENT1 trial (NCT04036682) has been pivotal in establishing the clinical efficacy and safety of zipalertinib in patients with locally advanced or metastatic NSCLC harboring EGFR ex20ins mutations who have been previously treated with platinum-based chemotherapy.[5][10]

Table 1: Efficacy of Zipalertinib (100 mg BID) in the REZILIENT1 Trial

| Patient Cohort | Number of Patients | Confirmed Objective Response Rate (ORR) | 95% Confidence Interval (CI) | Median Duration of Response (DOR) in Months | 95% Confidence Interval (CI) |

| Primary Efficacy Population | |||||

| Prior Platinum-Based Chemo (No ex20ins-targeted therapy) | 125 | 40.0% | - | 8.8 | - |

| Prior Amivantamab Only | 30 | 30.0% | - | 14.7 | - |

| Prior Amivantamab and other ex20ins-targeted therapy | 21 | 14.3% | - | 4.2 | - |

| Total Treated Population | 244 | 35.2% | 28.2 to 42.8 | 8.8 | 8.3 to 12.7 |

| Patients with CNS Metastases | 68 | 30.9% | - | - | - |

Data from the REZILIENT1 Phase I/II trial as of December 10, 2024.[5][10]

At the recommended phase 2 dose of 100 mg twice daily, zipalertinib demonstrated a confirmed overall response rate (ORR) of 41% in a cohort of 39 response-evaluable patients.[11] The median progression-free survival in this group was 12 months.[8] A key finding from the REZILIENT1 study is the notable intracranial activity of zipalertinib, with a confirmed ORR of 30.9% among patients with central nervous system (CNS) metastases.[5][10]

Mechanisms of Resistance to Zipalertinib

Despite the promising efficacy of zipalertinib, acquired resistance can emerge. Preclinical studies have identified the EGFR C797S mutation as a key mechanism of resistance.[6][12] This mutation occurs at the covalent binding site of zipalertinib, preventing its irreversible inhibition.[9][12]

Other potential resistance mechanisms identified through whole-exome and RNA sequencing of resistant patient-derived cells include:

-

Mutations in genes involved in histone methylation (e.g., KMT2C).[6]

-

Acquired mutations in other kinases (e.g., DGKZ, PAK2, ROCK1).[6]

-

Upregulation of genes involved in inflammatory responses and antigen presentation.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for key experiments used in the evaluation of zipalertinib.

Cell Viability Assays

These assays are fundamental for determining the cytotoxic effects of zipalertinib on cancer cell lines.

Protocol: MTS Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of zipalertinib or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.[13]

-

Incubation: Incubate for 1-4 hours at 37°C.[13]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Western Blotting

This technique is used to assess the effect of zipalertinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol: Western Blotting

-

Cell Lysis: Treat cells with zipalertinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, and downstream targets (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Models

Animal models are essential for evaluating the in vivo efficacy of zipalertinib.

Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human NSCLC cells harboring an EGFR exon 20 insertion mutation into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).[14][15]

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Initiation: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

-

Drug Administration: Administer zipalertinib orally at various doses and schedules. The control group receives a vehicle control.

-

Tumor Monitoring: Continue to measure tumor volume and body weight regularly throughout the study.

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Analysis: Analyze tumor growth inhibition and assess for any drug-related toxicities.

Conclusion and Future Directions

Zipalertinib has emerged as a promising therapeutic agent for patients with NSCLC harboring EGFR exon 20 insertion mutations, a population with historically poor outcomes with conventional EGFR TKIs. Its potent and selective inhibition of mutant EGFR, coupled with a manageable safety profile and encouraging intracranial activity, positions it as a valuable addition to the treatment armamentarium.

Future research will likely focus on several key areas:

-

Combination Therapies: Investigating zipalertinib in combination with other agents, such as chemotherapy or MET inhibitors, to enhance efficacy and overcome resistance. The ongoing REZILIENT3 study is evaluating zipalertinib plus chemotherapy in the first-line setting.[16]

-

Overcoming Resistance: Developing strategies to combat acquired resistance, particularly the C797S mutation. This may involve the development of next-generation TKIs or combination therapies that target downstream pathways.

-

Biomarker Discovery: Identifying predictive biomarkers beyond the presence of an exon 20 insertion to better select patients who are most likely to benefit from zipalertinib.

The continued development and clinical investigation of zipalertinib hold the potential to significantly improve outcomes for this challenging-to-treat patient population.

References

- 1. CLN-081 Shows Selective Activity in NSCLC With EGFR Exon 20 Insertions - The ASCO Post [ascopost.com]

- 2. onclive.com [onclive.com]